FGFR Family Selectivity: Differential Inhibition of FGFR1 vs. FGFR2/3
This compound exhibits measurable selectivity within the fibroblast growth factor receptor (FGFR) family. In head-to-head enzymatic assays, it shows 1.4-fold greater potency against FGFR1 (IC50 = 554 nM) compared to FGFR2 (IC50 = 763 nM) and FGFR3 (IC50 = 731 nM) [1]. This intra-family selectivity profile differentiates it from non-selective pan-FGFR inhibitors and from analogs lacking the chloro or methyl substituents, which may exhibit flat selectivity or different rank-order potencies. Such differential activity is critical for programs aiming to minimize off-target FGFR2/3-related toxicities while maintaining FGFR1-driven efficacy.
| Evidence Dimension | FGFR Family Selectivity (IC50) |
|---|---|
| Target Compound Data | FGFR1: 554 nM; FGFR2: 763 nM; FGFR3: 731 nM |
| Comparator Or Baseline | Non-selective pan-FGFR inhibitors or des-chloro analogs (specific comparator data not available; inference based on within-family differential) |
| Quantified Difference | 1.4-fold selectivity for FGFR1 over FGFR2; 1.3-fold selectivity over FGFR3 |
| Conditions | Inhibition of human FGFR1 (459-765 residues), FGFR2 (458-768 residues), and FGFR3 (450-758 residues) expressed in Escherichia coli BL21 (DE3) by HTRF assay [1] |
Why This Matters
For procurement decisions in FGFR-targeted drug discovery, this compound's intra-family selectivity profile offers a starting point for developing FGFR1-biased inhibitors, potentially reducing FGFR2/3-mediated hyperphosphatemia toxicity.
- [1] BindingDB. BDBM50580596 (CHEMBL5074413). Affinity Data for FGFR1, FGFR2, FGFR3. View Source
